molecular formula C14H23NO4 B1373232 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate CAS No. 1330750-04-3

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate

Cat. No.: B1373232
CAS No.: 1330750-04-3
M. Wt: 269.34 g/mol
InChI Key: ALRKXPGWOXKXHL-VQXHTEKXSA-N
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Description

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl and ethyl esters, as well as an azabicyclo heptane core. Such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and synthetic utility.

Mechanism of Action

Target of Action

The primary targets of the compound “3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it would be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods such as in vitro assays, cellular assays, and in vivo animal models.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and consequently its activity. The presence of other molecules could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Diels-Alder reaction to construct the bicyclic core, followed by functional group modifications to introduce the tert-butyl and ethyl ester groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions might involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting specific biological pathways.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

  • 3-O-tert-butyl 2-O-methyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • 3-O-tert-butyl 2-O-ethyl (2R)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
  • 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxamide

Uniqueness

What sets 3-O-tert-butyl 2-O-ethyl (2S)-3-azabicyclo[2.2.1]heptane-2,3-dicarboxylate apart from similar compounds is its specific stereochemistry and functional group arrangement. These features can significantly influence its reactivity, biological activity, and potential applications. For instance, the (2S) configuration may result in different interactions with biological targets compared to the (2R) configuration, leading to distinct pharmacological profiles.

Properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (3S)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-5-18-12(16)11-9-6-7-10(8-9)15(11)13(17)19-14(2,3)4/h9-11H,5-8H2,1-4H3/t9?,10?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRKXPGWOXKXHL-ILDUYXDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C2)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C2CCC(C2)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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